molecular formula C5H8FN3O2S B2803667 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide CAS No. 1521702-65-7

1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2803667
CAS No.: 1521702-65-7
M. Wt: 193.2
InChI Key: KTYIERKOOCLKSH-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonamide ( 1521702-65-7) is a fluorinated pyrazole-sulfonamide derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel enzyme inhibitors. Its molecular structure incorporates two privileged pharmacophores: a pyrazole ring and a sulfonamide group, which are commonly found in biologically active molecules . The strategic introduction of a fluoroethyl group enhances the molecule's properties by potentially influencing its lipophilicity, metabolic stability, and binding affinity to biological targets . The primary research application of this compound lies in its role as a key intermediate for the development of carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrases are a family of metalloenzymes involved in critical physiological processes, and their aberrant expression is linked to conditions such as glaucoma, epilepsy, and various cancers . Pyrazole-based sulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms, including hCA II, hCA IX, and hCA XII, with some derivatives exhibiting submicromolar IC50 values, highlighting their potential as therapeutic agents . Furthermore, structural analogs of this compound have been investigated as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for the treatment of Human African Trypanosomiasis (HAT) . The pyrazole-sulfonamide scaffold has also shown promise in other research areas, including the development of agents with antiproliferative and antimicrobial properties . Researchers value this chemical for its utility in exploring structure-activity relationships (SAR) and for generating diverse compound libraries aimed at hit identification and lead optimization. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2H2,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIERKOOCLKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For example, 2-fluoroethyl bromide can be reacted with the pyrazole ring in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the fluoroethyl-substituted pyrazole with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonamide serves as a scaffold for developing new therapeutic agents. The incorporation of the fluoroethyl group is believed to enhance the compound's biological activity and pharmacokinetic properties. Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Table 1: Biological Activities of this compound

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent.
  • Anticancer Properties : Research has indicated that derivatives of this compound can inhibit specific cancer cell lines, suggesting its role as a potential anticancer drug. The structure-activity relationship (SAR) studies highlighted that modifications to the pyrazole ring can enhance potency against cancer cells .

Optimization for CNS Penetration

A notable area of research focuses on optimizing the blood-brain barrier (BBB) permeability of pyrazole sulfonamides, including this compound. Modifications to the compound have been shown to improve CNS exposure, which is crucial for treating neurological diseases such as human African trypanosomiasis (HAT). These modifications often involve altering the polar surface area or introducing flexible linkers to enhance selectivity and efficacy .

Table 2: CNS Penetration Optimization Strategies

StrategyDescription
Reducing Polar Surface AreaModifying the structure to lower polar characteristics enhances BBB permeability.
Introducing Flexible LinkersIncreases selectivity for CNS targets, improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, while the sulfonamide group can improve its solubility and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide with structurally related pyrazole-sulfonamide derivatives, focusing on substituent effects, biological activity, and synthetic methodologies.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Features Biological Activity Reference
BTT-3033 4-Fluorophenyl at pyrazole-1; N-methyl-N-[4-(phenylcarbamoyl)phenyl] at sulfonamide Bulky aromatic substituents Integrinα2β1 inhibitor (1 μM efficacy in prostate smooth muscle contraction)
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide Dichlorophenylmethyl at pyrazole-1; fluorobenzenesulfonyl at carboxamide Dual sulfonamide-carboxamide; halogenated aryl groups Antibacterial/antimycobacterial (synthesized but activity not explicitly reported)
1-(2-Chloro-5-sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide Chloro-sulfamoylphenyl at pyrazole-1; methyl groups at pyrazole-3,5 Bis-sulfonamide; chloro and methyl substituents Synthetic intermediate; potential impact on solubility and protein binding
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Ethyl and chlorophenoxymethyl groups Dual pyrazole-sulfonamide; halogenated ether No direct activity data; structural complexity suggests kinase or receptor targeting

Key Observations :

  • Substituent Position and Bulk : BTT-3033’s 4-fluorophenyl and carbamoyl groups enhance selectivity for integrinα2β1, while the 2-fluoroethyl group in the target compound may reduce steric hindrance, favoring interactions with smaller binding pockets .
  • Halogenation : Chlorine/fluorine atoms in analogs (e.g., ) improve lipophilicity and membrane permeability but may increase toxicity risks. The 2-fluoroethyl group balances hydrophobicity and metabolic stability .
Physicochemical Properties
Property This compound BTT-3033 Compound
Molecular Weight ~215 g/mol ~494 g/mol ~470 g/mol
LogP Estimated ~1.5 (moderate lipophilicity) ~3.8 (highly lipophilic) ~3.2
Hydrogen Bond Donors 2 (sulfonamide NH2) 3 (sulfonamide + carbamoyl NH) 2

Implications : The target compound’s lower molecular weight and LogP may improve bioavailability compared to bulkier analogs like BTT-3033 .

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and a sulfonamide group, which are known to impart various pharmacological properties. The addition of a fluorinated ethyl group enhances its biological activity and stability, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C6_{6}H8_{8}F N3_{3}O2_{2}S
  • Molecular Weight : Approximately 193.2 g/mol
  • Structural Features : The compound contains a five-membered pyrazole ring, a sulfonamide group, and a fluorinated ethyl substituent, which together contribute to its unique biological properties.

The mechanism of action of this compound involves interactions with specific biological targets. The fluorine atom enhances the compound's ability to form hydrogen bonds, influencing enzyme activity and cellular signaling pathways. Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, thus altering biological pathways related to disease states.

Biological Activities

Research has documented various biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50_{50} values indicating effective inhibition of cancer cell growth .
  • Antimicrobial Properties : Compounds containing the sulfonamide moiety are recognized for their broad-spectrum antibacterial and antifungal activities. The presence of the pyrazole ring may enhance these effects, making it a promising candidate for developing new antimicrobial agents .
  • Nephroprotective Effects : Research suggests that pyrazoles can mitigate nephrotoxicity caused by chemotherapeutic agents like cisplatin by preserving glutathione levels in renal tissues .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique aspects of this compound relative to other pyrazole and sulfonamide derivatives:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazole-4-sulfonamidePyrazole ring + sulfonamideBroad-spectrum antibacterial activity
1-(3-fluoropropyl)-1H-pyrazole-4-sulfonamideSimilar fluorinated chainEnhanced lipophilicity for better cell membrane permeability
5-(2-Fluorophenyl)-1H-pyrazoleContains a phenyl group instead of ethylKnown for specific anti-cancer properties

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of pyrazole-4-sulfonamides, including this compound, to evaluate their biological activities:

  • Antiproliferative Studies : A series of new pyrazole derivatives were synthesized and tested against U937 cells using the CellTiter-Glo assay. The results indicated varying degrees of cytotoxicity, with some compounds showing significant inhibition without cytotoxic effects on normal cells .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that compounds like this compound could effectively inhibit targets involved in metabolic pathways relevant to cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key variables include:

  • Temperature : 60–80°C for optimal reactivity without decomposition .

  • Catalyst : Palladium-based catalysts (e.g., Pd/C) enhance regioselectivity in pyrazole ring formation .

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .

  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .

  • Advanced Techniques : Continuous flow reactors can improve scalability and reduce side reactions .

    Table 1. Synthesis Optimization Parameters

    ParameterOptimal RangeImpact on Yield/PurityReference
    Temperature60–80°CHigher yields above 70°C
    CatalystPd/CImproved selectivity
    SolventDMF/THFEnhanced reactivity

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm pyrazole ring protons (δ 8.2–8.5 ppm) and fluoroethyl group (δ 4.5–4.8 ppm for CH2F) .

  • Mass Spectrometry : Detect molecular ion peaks ([M+H]⁺) for molecular weight validation .

  • X-ray Crystallography : Resolve 3D structure and confirm sulfonamide bonding geometry (e.g., bond angles of ~120° for sp² hybridization) .

    Table 2. Key Spectroscopic Data

    TechniqueKey Peaks/Data PointsStructural ConfirmationReference
    ¹H NMRδ 8.2 (pyrazole H), δ 4.5 (CH2F)Fluoroethyl and pyrazole groups
    HRMS[M+H]⁺ m/z 245.1Molecular weight validation

Q. What methodological approaches are recommended for initial evaluation of biological activity?

  • Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) at 1–100 μM concentrations .
  • Cell-Based Models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays .
  • Dose-Response Studies : Establish IC50 values for potency comparison with reference compounds .

Advanced Research Questions

Q. How does the fluoroethyl substituent influence the compound’s pharmacokinetic properties and target binding?

  • Answer :

  • Electron-Withdrawing Effect : The fluorine atom increases sulfonamide acidity, enhancing hydrogen bonding with target enzymes (e.g., COX-2) .
  • Lipophilicity : Fluorine improves blood-brain barrier penetration, critical for CNS-targeted drug design .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Answer :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
  • High-Throughput Screening : Test combinatorial reaction conditions (e.g., solvent/catalyst permutations) to validate computational hypotheses .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) to refine computational models iteratively .

Q. How can structure-activity relationship (SAR) studies guide derivative design for improved selectivity?

  • Answer :

  • Substituent Variation : Replace the fluoroethyl group with chloroethyl or methoxyethyl to modulate steric/electronic effects .

  • Bioisosteric Replacements : Substitute sulfonamide with carboxamide to explore alternative binding modes .

  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using molecular docking (e.g., AutoDock Vina) .

    Table 3. SAR Comparison of Derivatives

    DerivativeSubstituentBiological Activity (IC50)Reference
    Parent Compound2-fluoroethylCOX-2: 5 μM
    Chlorophenyl Analog4-chlorophenylCOX-2: 10 μM

Q. What advanced techniques improve scalability in multi-step syntheses?

  • Answer :

  • Flow Chemistry : Enables continuous production of intermediates (e.g., pyrazole ring formation) with reduced purification steps .
  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield amines during sulfonamide coupling .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assay platforms?

  • Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Compound Stability Testing : Verify integrity under assay conditions (e.g., pH, temperature) via LC-MS .
  • Statistical Robustness : Apply ANOVA or t-tests to distinguish biological variability from experimental error .

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